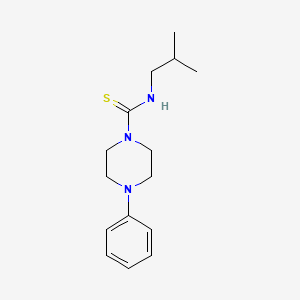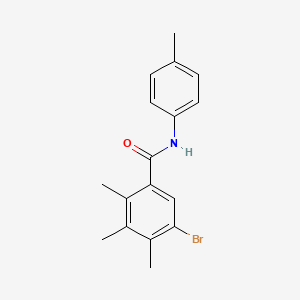![molecular formula C18H20N2OS B5851521 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPPT belongs to the class of piperazine derivatives and has been shown to exhibit interesting pharmacological properties. In
作用機序
The exact mechanism of action of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol is not fully understood. However, it has been suggested that 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol acts as a 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. These actions are believed to contribute to the anxiolytic, antidepressant, and antinociceptive properties of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol.
Biochemical and Physiological Effects:
4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its therapeutic effects. 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has also been shown to decrease the levels of corticosterone, a hormone that is associated with stress.
実験室実験の利点と制限
One advantage of using 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments is its high potency and selectivity. 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has been shown to have a high affinity for the 5-HT1A receptor and a low affinity for other receptors, which makes it a useful tool for studying the 5-HT1A receptor. However, one limitation of using 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the study of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more selective and potent compounds. Finally, there is a need to develop better methods for synthesizing and working with 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments.
合成法
The synthesis of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol involves the reaction of 4-hydroxybenzenecarbothioamide and 1-benzyl-4-methylpiperazine in the presence of potassium carbonate. This reaction leads to the formation of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol as a white solid with a melting point of 187-189°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antinociceptive properties. 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
(4-hydroxyphenyl)-[4-(4-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)18(22)15-4-8-17(21)9-5-15/h2-9,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQKZHEZFEAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)-[4-(4-methylphenyl)piperazin-1-yl]methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)
![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)

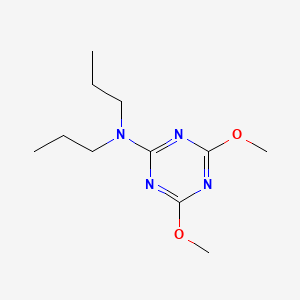
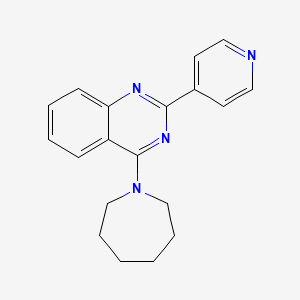

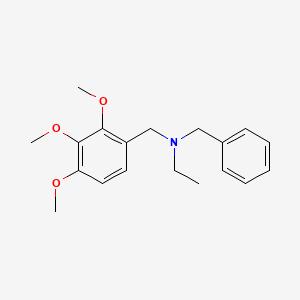
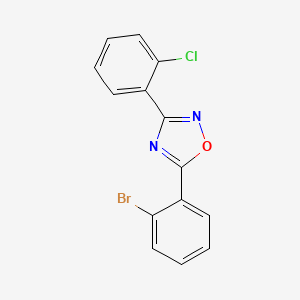
![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)
